molecular formula C8H11F2IO B2931767 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane CAS No. 2418674-87-8

2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane

Cat. No.: B2931767
CAS No.: 2418674-87-8
M. Wt: 288.076
InChI Key: UFRRCHVMZGORFL-UHFFFAOYSA-N
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Description

2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane is a spirocyclic compound characterized by the presence of a spiro junction between a six-membered oxane ring and a four-membered cyclobutane ring. The compound is notable for its unique structural features, including the presence of difluoromethyl and iodomethyl groups, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane typically involves the annulation of the cyclopentane ring and the four-membered ring. One common approach is the annulation of the cyclopentane ring using readily available starting materials and conventional chemical transformations. This method minimizes the need for extensive chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar annulation strategies as those used in laboratory settings, with potential modifications to optimize yield and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the iodomethyl and difluoromethyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spirocyclic compounds, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane involves its interaction with various molecular targets. The difluoromethyl and iodomethyl groups can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane is unique due to the presence of both difluoromethyl and iodomethyl groups, which impart distinct reactivity and stability compared to similar compounds. These features make it particularly valuable in synthetic chemistry and potential pharmaceutical applications.

Properties

IUPAC Name

2,2-difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2IO/c9-8(10)3-7(4-8)1-6(2-11)12-5-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRRCHVMZGORFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC12CC(C2)(F)F)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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